molecular formula C9H7F2NO B13648299 3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile

3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile

Cat. No.: B13648299
M. Wt: 183.15 g/mol
InChI Key: VGHDXWXJELOKME-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a cyanohydrin intermediate, which is formed by the reaction of 2,3-difluorobenzaldehyde with hydrogen cyanide in the presence of a base. The resulting cyanohydrin is then subjected to hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H7F2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4H2

InChI Key

VGHDXWXJELOKME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CC#N)O

Origin of Product

United States

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